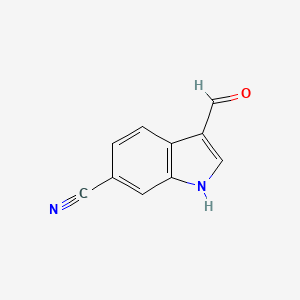

3-formyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNWLZZKKCXGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444285 | |

| Record name | 3-formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-33-9 | |

| Record name | 3-formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1H-indole-6-carbonitrile, a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. This document details the chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data for this compound. While no specific biological studies have been reported for this particular molecule, this guide also discusses the known biological activities of structurally related indole derivatives to highlight its potential as a building block in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 83783-33-9 |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2C=O |

| InChI | InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H |

Synthesis

The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of 6-cyanoindole. This reaction is a reliable method for introducing a formyl group at the C3 position of electron-rich indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Cyanoindole

This protocol is adapted from the procedure described by Wu and Su (2011).[1]

Materials:

-

6-Cyanoindole (1H-indole-6-carbonitrile)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethanol

-

Water (deionized)

-

Ice

Procedure:

-

In a round-bottom flask under a dry atmosphere, slowly add phosphorus oxychloride (3.87 mmol) dropwise to N,N-dimethylformamide (5 mL) with stirring.

-

After stirring for 10 minutes, add 6-cyanoindole (3.52 mmol) in portions to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Increase the temperature to 40°C and continue stirring for an additional hour.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

-

Adjust the pH of the aqueous mixture to alkaline using an aqueous solution of sodium hydroxide.

-

Heat the mixture to 100°C for 1 minute, then cool it again in an ice bath.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a water-ethanol mixture to yield pure this compound.

Yield: Approximately 63%.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound has been reported as follows:

-

¹H NMR (500 MHz, MeOH-d₄): δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H).[1]

¹³C NMR Spectroscopy

Mass Spectrometry

Experimentally determined mass spectra for this compound have not been published. However, predicted mass-to-charge ratios (m/z) for various adducts are available and summarized in Table 2.[2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 171.05530 |

| [M+Na]⁺ | 193.03724 |

| [M-H]⁻ | 169.04074 |

| [M+NH₄]⁺ | 188.08184 |

| [M+K]⁺ | 209.01118 |

| [M]⁺ | 170.04747 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the current literature.

Biological Activity and Potential Applications

As of the date of this guide, there are no published studies detailing the specific biological activities or mechanism of action of this compound. However, the indole nucleus is a cornerstone in the development of therapeutic agents. The biological activities of various substituted indole derivatives are well-documented, suggesting potential avenues for the investigation of this compound.

Context from Related Indole Derivatives

The indole scaffold is present in a vast array of biologically active molecules. Table 3 provides a summary of the activities observed in various indole derivatives, which may inform the potential applications of this compound.

| Biological Activity | Examples of Indole Derivatives and Targets |

| Anticancer | Tropomyosin receptor kinase (TRK) inhibitors, tubulin polymerization inhibitors, EGFR/SRC kinase inhibitors.[3][4] |

| Antimicrobial | Targeting bacterial membranes, antibiotic potentiators.[5] |

| Antiviral (Anti-HIV) | Vif inhibitors. |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 release.[6] |

| Enzyme Inhibition | Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, urease inhibitors.[7] |

The presence of the formyl group at the 3-position and the carbonitrile at the 6-position of the indole ring provides reactive handles for further chemical modifications, making this compound a versatile scaffold for the synthesis of new chemical entities with potential therapeutic value.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways modulated by this compound. The broader class of indole derivatives has been shown to interact with a multitude of biological targets, thereby affecting various signaling pathways. For instance, certain indole derivatives have been found to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial in cancer progression. Others act as inhibitors of specific enzymes, such as kinases or methyltransferases, directly interfering with cellular signaling cascades. Further research is required to determine if this compound exhibits any such activities.

Conclusion

This compound is a readily accessible indole derivative with well-defined chemical properties and a reliable synthetic protocol. While its biological profile remains unexplored, the extensive history of the indole scaffold in successful drug discovery programs suggests that this compound holds potential as a valuable building block for the synthesis of novel therapeutic agents. The presence of reactive functional groups makes it an attractive candidate for the generation of chemical libraries for screening against various biological targets. Future studies should focus on the biological evaluation of this compound and its derivatives to unlock their therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 83783-33-9 [chemicalbook.com]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-6-carbonitrile is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery.[1] The presence of the reactive formyl group at the C3 position and the nitrile group on the benzene ring offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is provided below. It is important to note that while basic identifiers are well-established, specific experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Cyanoindole-3-carboxaldehyde | N/A |

| CAS Number | 83783-33-9 | [2][3] |

| Molecular Formula | C₁₀H₆N₂O | [2][3] |

| Molecular Weight | 170.17 g/mol | [2][3] |

| Appearance | Solid (form not specified) | [3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 1.4 | [4] |

| Monoisotopic Mass | 170.04802 Da | [4] |

Note: These properties are computationally predicted and have not been experimentally verified.

Spectral Data

Detailed experimental spectral data for this compound is limited. The following provides available information.

-

¹H NMR: A ¹H NMR spectrum was reported for the product of a synthesis reaction. The reported chemical shifts (in MeOH-d4) are: δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H).

-

Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 171.05530.[4]

Note: No experimental ¹³C NMR or IR spectral data were found in the available literature.

Experimental Protocols

The most commonly cited method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 6-cyanoindole.

Materials:

-

6-cyanoindole (1H-indole-6-carbonitrile)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Water

-

Ethanol

Procedure:

-

Under stirring, slowly add phosphorus oxychloride (3.87 mmol) dropwise to N,N-dimethylformamide (5 mL) in an ice bath.

-

After stirring for 10 minutes, add 6-cyanoindole (3.52 mmol) in portions.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Warm the mixture to 40°C and continue stirring for an additional hour.

-

Pour the reaction mixture into ice water.

-

Adjust the pH to be alkaline using an aqueous solution of sodium hydroxide.

-

Heat the mixture to 100°C for 1 minute, then cool it again in an ice bath.

-

Extract the product with ethyl acetate three times.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a water-ethanol mixed solvent to obtain the final product.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the indole nucleus, the C3-formyl group, and the C6-nitrile group.

-

Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic substitution. The N-H proton can be deprotonated with a base, allowing for N-alkylation or N-acylation.

-

Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, and reduction to an alcohol.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

Given that the indole scaffold is a key component in many pharmaceuticals, this compound is a valuable intermediate for the synthesis of potential drug candidates. Its utility as a "Protein Degrader Building Block" suggests its potential role in the development of targeted protein degradation technologies, a promising area in modern drug discovery.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, its synthesis is well-documented. The presence of multiple reactive functional groups makes it an attractive starting material for the creation of diverse molecular libraries for biological screening. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

This document provides a comprehensive technical overview of 3-formyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It details the compound's structure, chemical properties, and a standard experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central indole scaffold. An electron-withdrawing formyl group (-CHO) is attached at the C3 position of the indole ring, and a nitrile group (-C≡N) is substituted at the C6 position.

IUPAC Name: this compound[1]

Chemical Structure:

(Structural representation based on SMILES string: C1=CC2=C(C=C1C#N)NC=C2C=O[1])

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is crucial for its identification, purification, and application in further chemical reactions.

| Property | Value | Reference |

| CAS Number | 83783-33-9 | [2][3] |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [4] |

| Monoisotopic Mass | 170.04802 Da | [1] |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2C=O | [1] |

| InChIKey | KCNWLZZKKCXGOC-UHFFFAOYSA-N | [1] |

| ¹H NMR (500 MHz, MeOH-d₄) | δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H) | [4] |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.05530 | 137.3 |

| [M+Na]⁺ | 193.03724 | 150.4 |

| [M-H]⁻ | 169.04074 | 139.2 |

| [M+NH₄]⁺ | 188.08184 | 156.7 |

| Data calculated using CCSbase and sourced from PubChem.[1] |

Experimental Protocols

This protocol details a common and efficient method for the C3-formylation of an indole ring system, specifically the synthesis of the title compound from 6-cyanoindole.[4]

Materials:

-

6-Cyanoindole (1H-indole-6-carbonitrile)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (EtOH)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent: Under constant stirring in a suitable reaction vessel, slowly add phosphorus oxychloride (0.593 g, 3.87 mmol) dropwise to 5 mL of N,N-dimethylformamide (DMF). The addition should be performed carefully, potentially in an ice bath to control the exothermic reaction. Stir the resulting mixture for 10 minutes.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 6-cyanoindole (0.500 g, 3.52 mmol) in portions.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1 hour. Following this, increase the temperature to 40°C and continue stirring for an additional hour to ensure the reaction proceeds to completion.

-

Workup and Neutralization: Once the reaction is complete, pour the mixture into ice water. Neutralize the acidic solution by adjusting the pH to alkaline using an aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the neutralized mixture to 100°C for approximately 1 minute. This step ensures the hydrolysis of any intermediate species.

-

Extraction: Cool the mixture in an ice bath and perform liquid-liquid extraction three times using ethyl acetate (EtOAc).

-

Washing and Drying: Combine the organic layers and wash them with water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a water-ethanol mixed solvent system to yield the final product, this compound.[4]

Expected Yield: Approximately 63% (0.379 g).[4]

Diagrams and Workflows

The synthesis of this compound is effectively visualized as a multi-step chemical workflow. The following diagram, generated using the DOT language, illustrates the key stages of the Vilsmeier-Haack formylation process described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on 3-formyl-1H-indole-6-carbonitrile: Synthesis, Properties, and Potential Biological Relevance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-formyl-1H-indole-6-carbonitrile. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on its chemical synthesis and properties, while also exploring potential avenues for biological investigation based on related molecules.

Chemical Properties and Data

This compound is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of the formyl and carbonitrile groups suggests its potential as a versatile intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | PubChemLite[1] |

| Molecular Weight | 170.17 g/mol | PubChemLite[1] |

| CAS Number | 83783-33-9 | BLD Pharm[2] |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2C=O | PubChemLite[1] |

| InChI | InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H | PubChemLite[1] |

| InChIKey | KCNWLZZKKCXGOC-UHFFFAOYSA-N | PubChemLite[1] |

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound involves the Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.

Protocol: Vilsmeier-Haack Formylation of 1H-indole-6-carbonitrile

-

Reagents:

-

1H-indole-6-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Under stirring, slowly add phosphorus oxychloride dropwise to N,N-dimethylformamide at a controlled temperature.

-

After a short stirring period, add 1H-indole-6-carbonitrile to the mixture in batches.

-

Allow the reaction to proceed at room temperature, followed by gentle heating.

-

Upon completion, pour the reaction mixture into ice water.

-

Adjust the pH to alkaline using aqueous sodium hydroxide.

-

Briefly heat the mixture, then cool it in an ice bath.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Recrystallize the crude product from a water-ethanol mixture to yield pure this compound.

-

References

The Pharmacological Profile of Indole-6-Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a carbonitrile group at the 6-position of the indole ring creates a unique chemical entity, indole-6-carbonitrile, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of indole-6-carbonitrile derivatives, focusing on their synthesis, biological targets, mechanism of action, and quantitative structure-activity relationships.

Synthesis of Indole-6-Carbonitrile Derivatives

The synthesis of the indole-6-carbonitrile core and its derivatives can be achieved through several strategic routes. Two prominent methods include the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a pre-functionalized indole ring.

A general and efficient method for the synthesis of 6-cyanoindole starts from 4-methyl-3-nitrobenzonitrile. This multi-step process involves the formation of an enamine intermediate, followed by reductive cyclization to yield the indole ring.

Another versatile approach involves the palladium-catalyzed cyanation of 6-bromoindole. This cross-coupling reaction offers a direct method to introduce the nitrile functionality onto a pre-existing indole scaffold.[1]

Experimental Protocol: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Indole Synthesis [2]

This protocol describes a method for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.

Materials:

-

4-Methyl-3-nitrobenzonitrile

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide

-

Ethanol

-

Acetic acid

-

Iron powder

-

Dichloromethane

-

Silica gel

Procedure:

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).

-

Stir the reaction mixture at 110 °C for 3 hours.

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

Heat the reaction mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.

-

Reflux the reaction mixture for 2 hours.

-

After the reaction is complete, filter it through a Hyflo pad.

-

Add ether to the filtrate and extract the acidic layer with ether (1x).

-

Combine the ether layers and concentrate in vacuum.

-

Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.

Pharmacological Targets and Biological Activities

Indole-6-carbonitrile derivatives have been investigated for a range of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases. Key biological targets include enzymes involved in neurotransmission and cancer-related signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Structurally related indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO is a validated therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

The dicarbonitrile substitution pattern has been shown to be a key determinant of MAO inhibitory activity. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exhibits potent inhibition of both MAO-A and MAO-B with IC50 values in the nanomolar range.[4]

Table 1: Monoamine Oxidase Inhibitory Activity of Indole-5,6-dicarbonitrile Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 | [4] |

| Pyrrolo[3,4-f]indole-5,7-dione derivative 4g | 0.250 | - | [3] |

| Pyrrolo[3,4-f]indole-5,7-dione derivative 4d | - | 0.581 | [3] |

Anticancer Activity

The indole-6-carbonitrile scaffold is a versatile building block for the synthesis of potent anti-cancer agents.[5] These derivatives have been shown to target several key pathways involved in cancer progression, including receptor tyrosine kinases and tubulin polymerization.

Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Indole derivatives have been explored as inhibitors of these kinases.

Microtubules are dynamic polymers essential for cell division, and agents that interfere with their dynamics are effective anticancer drugs. The indole scaffold has been incorporated into compounds designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Cytotoxic Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Indole compound 1c | HepG2 | 0.9 | [6] |

| Indole compound 1c | MCF-7 | 0.55 | [6] |

| Indole compound 1c | HeLa | 0.50 | [6] |

| 2,6-di-substituted indole derivative 16e | METTL3 (biochemical) | 0.00049 | [7] |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of indole-6-carbonitrile derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.[8][9][10][11][12]

Materials:

-

Purified human MAO-A and MAO-B enzymes

-

p-Tyramine (substrate)

-

Clorgyline (MAO-A specific inhibitor)

-

Pargyline (MAO-B specific inhibitor)

-

Assay Buffer (e.g., pH 7.4)

-

Dye Reagent (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test compounds

-

96-well black plates

-

Fluorescent plate reader

Procedure:

-

Dilute purified MAO-A and MAO-B enzymes to their working concentrations in assay buffer.

-

Prepare serial dilutions of the test compounds and control inhibitors (clorgyline and pargyline).

-

In a 96-well plate, add the diluted enzyme to each well.

-

Add the test compounds or control inhibitors to the respective wells. For control wells without inhibitor, add the vehicle (e.g., DMSO).

-

Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

-

Prepare a working reagent containing the substrate (p-tyramine), dye reagent, and HRP in assay buffer.

-

Initiate the reaction by adding the working reagent to all wells.

-

Incubate the plate for a specified time (e.g., 20-60 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assays (EGFR and VEGFR-2)

These assays measure the ability of a compound to inhibit the kinase activity of EGFR and VEGFR-2.[13][14][15][16][17][18][19][20][21][22]

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a specific peptide or Poly(Glu,Tyr) 4:1)

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Prepare a master mixture containing kinase assay buffer, ATP, and the substrate.

-

In a 96-well plate, add the master mixture to each well.

-

Add the test compounds or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding the diluted enzyme to each well (except for the "blank" wells).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.[23][24][25]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (containing GTP and glycerol)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

-

Test compounds

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well plates

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter in the general tubulin buffer.

-

Prepare serial dilutions of the test compounds and controls.

-

In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle.

-

Initiate the polymerization by adding the cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader (37°C).

-

Monitor the increase in fluorescence or absorbance (turbidity at 340 nm) over time.

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

To visualize the molecular interactions and cellular consequences of the pharmacological activities of indole-6-carbonitrile derivatives, the following diagrams illustrate the key signaling pathways they modulate.

Caption: EGFR and VEGFR-2 Signaling Pathways Inhibition.

Caption: Inhibition of Tubulin Polymerization.

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Conclusion

Indole-6-carbonitrile derivatives represent a versatile and promising class of compounds with a diverse pharmacological profile. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their activity against various biological targets. The demonstrated efficacy of related indole derivatives as inhibitors of key enzymes such as monoamine oxidases and receptor tyrosine kinases, as well as their ability to interfere with fundamental cellular processes like tubulin polymerization, underscores their potential for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of indole-6-carbonitrile derivatives is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. abcam.cn [abcam.cn]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. promega.com [promega.com]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 22. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 3-formyl-1H-indole-6-carbonitrile: A Technical Guide to its Derivatives' Mechanism of Action

Introduction: 3-formyl-1H-indole-6-carbonitrile is an indole derivative that has garnered interest within the scientific community, not as a therapeutic agent itself, but as a pivotal synthetic intermediate in the development of more complex, biologically active molecules. This technical guide delves into the current understanding of this compound, focusing primarily on the mechanism of action of its derivatives, which have shown promise as potent kinase inhibitors, particularly in the realm of oncology. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, proposed mechanisms of action of its derivatives, and the experimental protocols used to elucidate their biological activity.

The Role of this compound as a Synthetic Precursor

This compound serves as a valuable building block in medicinal chemistry. Its indole scaffold, a privileged structure in drug discovery, can be readily modified at the 3-formyl and 6-carbonitrile positions to generate a diverse library of compounds with a wide range of pharmacological activities. The synthesis of this compound itself is a well-established process.

Mechanism of Action of this compound Derivatives: A Focus on TRK Inhibition

Recent research has highlighted the potential of derivatives of 1H-indole-3-carbonitrile as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] TRK proteins (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, in various cancers, chromosomal rearrangements can lead to the formation of oncogenic TRK fusion proteins, which are constitutively active and drive tumor growth and survival. These TRK fusion-positive cancers are found in a wide range of adult and pediatric tumors.[2]

The derivatives of this compound are being investigated for their ability to inhibit these aberrant TRK fusion proteins. The proposed mechanism of action involves the binding of these indole derivatives to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of TRK and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[3] A mechanistic study of a potent 1H-indole-3-carbonitrile derivative, compound C11, revealed that it induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[1]

Quantitative Data on Indole Derivatives as Kinase Inhibitors

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the inhibitory activities of various other indole derivatives against different kinases to provide a contextual understanding of the potency of this class of compounds.

| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |

| Pyrazolinyl-indole derivative | EGFR | 78.76% growth inhibition at 10 µM | [4] |

| Indole-curcumin derivative | - | IC50: 4-15 µM against various cell lines | [4] |

| 1,3,4-Oxadiazole-indole derivative | Estrogen Receptor Alpha (ERα) | IC50: 5.27 µM (binding assay) | [4] |

| Azine-indole derivatives | - | IC50: 4.09-9.05 µM against various cell lines | [4] |

| 3-Substituted indole derivatives | c-Src kinase | IC50: 50.6-58.3 µM | [5] |

| Indole-6-carboxylate derivatives | EGFR, VEGFR-2 | Promising cytotoxic agents | [6] |

| Indole-pyridine carbonitriles | α-glucosidase, α-amylase | Potent inhibition compared to acarbose | [7] |

Experimental Protocols

The characterization of potential kinase inhibitors derived from this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase (e.g., TRKA, TRKB, TRKC).

Methodology:

-

Reagents: Recombinant human kinase domains (e.g., TRKA, TRKB, TRKC), ATP, a suitable peptide substrate, and the test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate buffer.

-

In a microplate, combine the kinase enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a test compound on cancer cells, particularly those harboring a specific genetic marker (e.g., NTRK gene fusions).

Methodology:

-

Cell Lines: Utilize cell lines with known NTRK fusions, such as KM12 colorectal cancer cells (TPM3-NTRK1 fusion).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the plates for a period of 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Determine the percentage of cell proliferation inhibition relative to a vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits the signaling of the target kinase within a cellular context.

Methodology:

-

Procedure:

-

Treat NTRK fusion-positive cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Lyse the cells to extract total protein and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-TRK), total TRK, and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Analyze the band intensities to determine the effect of the test compound on the phosphorylation status of the target kinase and its downstream effectors, thereby confirming on-target activity.[8]

Conclusion

While this compound is not a therapeutic agent in itself, it stands as a crucial starting material for the synthesis of novel and potent kinase inhibitors. The derivatives of this compound, particularly those targeting the TRK family of receptor tyrosine kinases, have demonstrated significant potential in preclinical studies for the treatment of TRK fusion-positive cancers. The mechanism of action of these derivatives is centered on the inhibition of the TRK kinase domain, leading to the suppression of key downstream signaling pathways that drive cancer cell proliferation and survival. Further research and development of these indole-based compounds may lead to new and effective targeted therapies for a range of malignancies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these promising therapeutic candidates.

References

- 1. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Discovery and History of Indole-3-Carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxaldehyde (I3A), a pivotal heterocyclic aldehyde, stands at the intersection of organic synthesis, natural product chemistry, and modern pharmacology. Initially a subject of academic interest in the early 20th century, its discovery has unlocked a deeper understanding of tryptophan metabolism, host-microbiome interactions, and the intricate signaling pathways governing cellular health and disease. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of indole-3-carboxaldehyde and its derivatives.

Discovery and Historical Timeline

The story of indole-3-carboxaldehyde is intrinsically linked to the broader history of indole chemistry. The journey began in the 19th century with the isolation and characterization of the parent indole molecule.

-

1866: Adolf von Baeyer first synthesized indole through the reduction of oxindole using zinc dust.

-

1901: Frederick Hopkins and Sydney W. Cole first isolated the amino acid tryptophan, the biological precursor to many indole compounds. Their work also led to the development of the Hopkins-Cole reaction, a chemical test for tryptophan.[1]

-

1903: The first isolation of indole-3-carboxaldehyde was reported by Hopkins and Cole.[2] Shortly thereafter, Ellinger accomplished the first chemical synthesis of indole-3-carboxaldehyde from indole using the Reimer-Tiemann reaction.[2]

-

1930s: Interest in indole compounds intensified as their presence in important alkaloids, such as tryptophan and auxins, became widely recognized.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-cyano-1H-indole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of 6-cyano-1H-indole-3-carboxaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules, namely the parent compound indole-3-carboxaldehyde and its isomer, 5-cyano-1H-indole-3-carboxaldehyde, to provide reasonable estimations. Additionally, established synthetic and analytical protocols relevant to this class of compounds are detailed.

Physical and Chemical Properties

| Property | 5-cyano-1H-indole-3-carboxaldehyde | Indole-3-carboxaldehyde | 6-substituted-1H-indole-3-carboxaldehydes |

| Molecular Formula | C₁₀H₆N₂O[1] | C₉H₇NO[2][3][4] | - |

| Molecular Weight | 170.17 g/mol [1][5] | 145.16 g/mol [3][4] | - |

| Appearance | Crystalline solid[1] | Crystalline solid, Tan powder[2][3] | Pale yellow to yellow solid[6] |

| Melting Point | 248-253 °C[5] | 193-198 °C[4][7] | 6-chloro: 210 °C, 6-bromo: 199 °C, 6-methyl: 190-191 °C[6] |

| Solubility | No specific data found | Soluble in DMSO, dimethyl formamide, methanol; sparingly soluble in aqueous buffers.[2][8] Insoluble in water.[7][9] | No specific data found |

Experimental Protocols

The synthesis and characterization of 6-cyano-1H-indole-3-carboxaldehyde can be approached using established methodologies for indole derivatives.

Synthesis: Vilsmeier-Haack Reaction (General Procedure)

A common and effective method for the formylation of indoles at the 3-position is the Vilsmeier-Haack reaction. A plausible synthetic route for 6-cyano-1H-indole-3-carboxaldehyde would involve the formylation of 6-cyano-1H-indole.

-

Reagents and Materials: 6-cyano-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium carbonate solution.

-

Procedure:

-

A Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) in a flask cooled in an ice bath.

-

6-cyano-1H-indole, dissolved in DMF, is then added dropwise to the prepared Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for a specified period and then heated to facilitate the reaction.[6]

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by adding it to a saturated sodium carbonate solution until the mixture is basic, leading to the precipitation of the product.[6]

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization

The identity and purity of the synthesized 6-cyano-1H-indole-3-carboxaldehyde would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. For analogous 6-substituted indole-3-carboxaldehydes, characteristic proton signals include a singlet for the aldehyde proton (around 9.9-10.1 ppm), a broad singlet for the indole N-H proton (around 12.3 ppm), and distinct aromatic proton signals.[6][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the indole, the C≡N stretch of the cyano group, and the C=O stretch of the aldehyde.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition of the compound.[11]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of 6-cyano-1H-indole-3-carboxaldehyde.

References

- 1. CAS 17380-18-6: 5-CYANOINDOLE-3-CARBOXALDEHYDE [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]

- 8. toku-e.com [toku-e.com]

- 9. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 11. orgsyn.org [orgsyn.org]

Methodological & Application

uses of 3-formyl-1H-indole-6-carbonitrile in medicinal chemistry

An Application Guide to 3-formyl-1H-indole-6-carbonitrile in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indole Scaffold

The indole core, a fusion of a benzene and a pyrrole ring, is celebrated in medicinal chemistry as a "privileged structure."[1][2] This designation is earned by its recurrence in numerous natural products, alkaloids, and FDA-approved drugs, where it serves as a crucial pharmacophore for a wide array of biological targets.[3][4] Its structural versatility and ability to form key interactions—such as hydrogen bonds and π-stacking—with biological macromolecules make it a cornerstone of modern drug discovery.[5][6]

Within this esteemed class of heterocycles, This compound emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists. This molecule is strategically functionalized at two key positions:

-

The C3-Formyl Group (-CHO): The aldehyde at the 3-position is a highly reactive chemical handle, poised for a multitude of transformations. It is an ideal electrophilic site for introducing diverse side chains and pharmacophoric elements through reactions like reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of Schiff bases.

-

The C6-Cyano Group (-CN): The nitrile at the 6-position is a bioisostere for other functional groups and can act as a hydrogen bond acceptor. It subtly modulates the electronic properties of the indole ring and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to introduce further complexity, offering a secondary vector for structure-activity relationship (SAR) exploration.

This guide provides a detailed exploration of this compound as a key starting material, offering technical insights and detailed protocols for its synthesis and derivatization into potent, biologically active agents.

PART 1: Synthesis of the Core Scaffold

The efficient synthesis of the starting material is paramount for any drug discovery campaign. The most common and reliable method to produce this compound is through the Vilsmeier-Haack formylation of 6-cyanoindole. This reaction introduces the aldehyde group selectively at the electron-rich C3 position of the indole ring.

Workflow for Synthesis of this compound

Caption: Synthesis workflow via Vilsmeier-Haack reaction.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes the Vilsmeier-Haack reaction, where a Vilsmeier reagent (chloroiminium salt), formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. The indole's C3 position, being the most nucleophilic, attacks the reagent, leading to formylation after hydrolysis.

Materials:

-

6-Cyanoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution, 1M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.

-

Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Reaction: Dissolve 6-cyanoindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water, followed by 1M NaOH solution until the pH is basic (pH ~8-9).

-

Stir the mixture vigorously for 1 hour. The product should precipitate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield pure this compound.[7]

PART 2: Applications in Medicinal Chemistry & Derivatization Protocols

The true utility of this compound lies in its role as a versatile scaffold for generating libraries of bioactive compounds. The C3-aldehyde is the primary site for diversification.

Diagram of Synthetic Diversification Pathways

Caption: Key synthetic pathways from the core scaffold.

Application Area 1: Protein Kinase Inhibitors for Oncology

Rationale: Protein kinases are critical targets in cancer therapy. Many kinase inhibitors feature a heterocyclic core that anchors in the ATP-binding site. Indole derivatives have been successfully developed as potent kinase inhibitors, including for Tropomyosin Receptor Kinase (TRK).[8] The this compound scaffold is ideal for this purpose. The indole N-H can act as a hydrogen bond donor to the kinase "hinge" region, while the C3-substituent can be elaborated to occupy the ribose pocket and solvent-exposed regions.

Protocol 2: Synthesis of a C3-Aminomethyl Indole Derivative via Reductive Amination

Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and a primary/secondary amine. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding amine without reducing the starting aldehyde. STAB is preferred as it is less basic and less water-sensitive than other hydrides.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCE, add the selected amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the product with DCM or EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the target C3-aminomethyl derivative.

| Derivative Structure Example | Target Class | Rationale for Modification |

| Indole-CH₂-NH-(Aryl) | Protein Kinases (e.g., TRK, VEGFR) | Aryl group can access hydrophobic pockets; amine provides key interactions.[8] |

| Indole-CH₂-(Piperazine)-R | GPCRs, Ion Channels | Piperazine is a common motif in CNS-active drugs for improving solubility and PK properties. |

Application Area 2: Tryptophan Dioxygenase (TDO) Inhibitors for Immunotherapy

Rationale: Tryptophan dioxygenase (TDO) is an enzyme that catabolizes tryptophan and is implicated in creating an immunosuppressive tumor microenvironment. Inhibiting TDO is a promising strategy in cancer immunotherapy. The structurally similar 3-formyl-1H-indole-5-carbonitrile is a known reactant for synthesizing TDO inhibitors, suggesting the 6-cyano isomer is equally suitable.

Protocol 3: Synthesis of an Indolyl Alkene via Knoevenagel Condensation

Causality: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile). The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent dehydration yields the C=C double bond.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

-

Piperidine or Triethylamine (catalytic amount)

-

Ethanol or Toluene

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture to reflux for 2-6 hours. A precipitate often forms as the reaction proceeds.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

PART 3: Bioassay Protocols

A key part of the drug discovery process is evaluating the synthesized compounds for biological activity. The following is a generalized protocol for an in-vitro kinase inhibition assay.

Workflow for an In-Vitro Kinase Inhibition Assay

Caption: General workflow for an in-vitro kinase assay.

Protocol 4: Generalized In-Vitro TRK Kinase Inhibition Assay

Causality: This assay measures the ability of a test compound to prevent a kinase from phosphorylating its substrate. The amount of phosphorylation is quantified, typically via a luminescence or fluorescence resonance energy transfer (FRET) signal. A lower signal in the presence of the compound indicates higher inhibitory activity.

Procedure:

-

Compound Plating: Serially dilute the synthesized indole derivatives in DMSO and dispense into a 384-well assay plate. Include controls (no inhibitor for 0% inhibition, and a known potent inhibitor for 100% inhibition).

-

Enzyme/Substrate Addition: Prepare a master mix containing the kinase (e.g., recombinant TRKA), a suitable peptide substrate, and the assay buffer. Dispense this mix into the wells containing the test compounds.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer and add it to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for the kinase.

-

Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.

-

Detection: Stop the reaction by adding a stop/detection solution (which typically contains EDTA to chelate Mg²⁺ required by the kinase, and detection reagents).

-

Signal Reading: After a final incubation period for signal development, read the plate on a suitable plate reader.

-

Data Analysis: Convert the raw signal data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in medicinal chemistry. Its dual functionality allows for controlled, stepwise diversification to generate novel chemical entities with finely tuned biological activities. From oncology to immunology, the derivatives of this scaffold hold immense potential. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock this potential and accelerate the journey from chemical synthesis to biological discovery.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-formyl-1H-indole-6-carbonitrile as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-6-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group at the 3-position and a nitrile group on the benzene ring of the indole scaffold, allows for diverse chemical modifications. This dual functionality makes it an excellent starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer and neurodegenerative diseases. The indole core is a privileged structure in numerous biologically active compounds, and the additional functional handles on this compound provide chemists with the tools to fine-tune pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 83783-33-9 |

| Appearance | Off-white to yellow powder |

| Melting Point | >250 °C |

| Solubility | Soluble in DMSO and DMF |

Applications in Synthesis

This compound serves as a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of the aldehyde group. Key applications include Knoevenagel condensations, reductive aminations, and the synthesis of various heterocyclic systems. These reactions enable the introduction of diverse substituents and the construction of complex molecular architectures, leading to the generation of compound libraries for high-throughput screening and lead optimization.

Application Note 1: Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The indole-6-carbonitrile scaffold can be elaborated to target the ATP-binding site of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Quantitative Data: Kinase Inhibitory Activity of Indole-3-carbonitrile Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of representative indole-3-carbonitrile derivatives, demonstrating their potential as potent and selective kinase inhibitors. While these specific examples do not start from the 6-carbonitrile analogue, they highlight the potential of the broader indole-3-carbonitrile scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM)[1] |

| 6a | DYRK1A | 1800 |

| CLK1 | 1600 | |

| GSK-3α/β | >10000 | |

| 13c | DYRK1A | 86 |

| CLK1 | 1400 | |

| GSK-3α/β | >10000 | |

| 14 | DYRK1A | 43 |

| CLK1 | 58 | |

| GSK-3α/β | 830 |

Note: The compounds listed are derivatives of 7-chloro-1H-indole-3-carbonitrile and serve as representative examples of the potential of the indole-3-carbonitrile scaffold.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a powerful C-C bond-forming reaction that utilizes the reactivity of the aldehyde group of this compound with active methylene compounds, such as malononitrile or 2-cyanoacetamide. This reaction introduces a propenenitrile side chain, which can be a key pharmacophore or a handle for further functionalization.

General Procedure:

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., 2-cyanoacetamide, 1.1 eq.), and a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 eq.) in a suitable solvent (e.g., ethanol or isopropanol) is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford the desired (E)-2-cyano-3-(6-cyano-1H-indol-3-yl)acrylamide.

Detailed Example: Synthesis of (E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

This protocol is for a related Knoevenagel condensation and can be adapted for this compound.

To a slurry of 4,5-dimethoxy-2-nitro-benzaldehyde (5 g, 23.7 mmol) in methanol (50 mL), 2-cyanoacetamide (2.2 g, 26.2 mmol) was added, followed by piperidine (10 drops). The mixture was heated to reflux for 2 hours, then cooled in an ice bath and filtered with suction. The intense-yellow crystals were washed with isopropanol (30 mL) and air-dried to yield 5.6 g (100%) of the product.[2]

Knoevenagel Condensation Workflow

Protocol 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a versatile method to synthesize amines from carbonyl compounds. The aldehyde of this compound can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine. This reaction is highly valuable for introducing diverse amine-containing side chains, which are common in bioactive molecules.

General Procedure:

To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1-1.5 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) is added portion-wise.[3][4][5][6] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Detailed Example: Reductive Amination using Sodium Triacetoxyborohydride

This is a general protocol that can be adapted.

A slurry of the amine (0.12 mmol) and the aldehyde (0.18 mmol) in 1,4-dioxane (3 mL) is stirred for 5 minutes, then treated with NaBH(OAc)₃ (0.363 mmol). After stirring for 10 minutes, dichloromethane (DCM) is added to the reaction mixture. The resulting solution is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over MgSO₄ and concentrated in vacuo to provide the product.[3]

Reductive Amination Workflow

Signaling Pathway Modulation

Indole-based compounds are known to modulate various signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of indole compounds have been shown to inhibit this pathway at multiple nodes, making them attractive candidates for cancer therapy.

References

- 1. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

Application Notes and Protocols: Synthesis and Evaluation of Tryptophan Dioxygenase (TDO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and signaling pathways related to Tryptophan 2,3-dioxygenase (TDO) inhibitors. TDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1][2]

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3] This pathway is crucial for maintaining tryptophan homeostasis.[3] However, in the context of cancer, the overexpression of TDO in tumor cells leads to the depletion of tryptophan in the tumor microenvironment. This depletion suppresses the activity of effector T cells and promotes the generation of regulatory T cells, thereby allowing the tumor to evade the host's immune system.[4] This makes TDO a compelling target for cancer immunotherapy.[3] TDO inhibitors are also being investigated for their potential in treating neurodegenerative disorders.[2]

This document details the synthesis of various classes of TDO inhibitors, protocols for their biological evaluation, and an overview of the relevant signaling pathways.

Data Presentation: Inhibitory Potency of TDO Inhibitors

The following table summarizes the inhibitory activities of several TDO inhibitors against the TDO enzyme. The data is presented as IC50 (the half maximal inhibitory concentration) and/or Ki (the inhibition constant) values.

| Compound Name | Scaffold Class | Target | Standard Type | Standard Value (nM) |

| 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole | Indole | TDO | IC50 | 280.0, 376.5, 1300.0 |

| 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole | Indole | TDO | Ki | 30.0, 880.0 |

| 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Oxadiazole | TDO | IC50 | 3000.0, 10000.0, 70000.0 |

| (E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indole | Indole-tetrazole | TDO | IC50 | 620.0, 28000.0 |

| (E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indole | Indole-tetrazole | TDO | Ki | 5600.0 |

| 680C91 | Indole | TDO | Ki | 5600.0 |

| LM10 | Indole-tetrazole | TDO | Ki | 5600.0 |

| PVZB3001 | Bisisothiourea | TDO & IDO1 | IC50 | ~10000 (cellular) |

Data sourced from AAT Bioquest and various cited literature.[3][5][6]

Experimental Protocols

Synthesis of TDO Inhibitors

1. Synthesis of Indole-Based TDO Inhibitors (General Procedure)

The synthesis of many indole-based TDO inhibitors starts with a substituted indole, which then undergoes various chemical transformations to introduce the desired pharmacophore at the 3-position.[7]

Example: Synthesis of a 3-substituted indole derivative

-

Step 1: Vilsmeier-Haack Formylation of Indole. To a solution of the appropriately substituted indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete. The mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the indole-3-carboxaldehyde.

-

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The indole-3-carboxaldehyde is then reacted with a suitable phosphonium ylide or phosphonate carbanion to introduce a vinyl group at the 3-position. For example, a reaction with a pyridylmethylphosphonium salt in the presence of a base will yield a 3-(2-pyridylvinyl)indole derivative.

-

Step 3: Further modifications. The resulting scaffold can be further modified, for example, by introducing different substituents on the indole ring or the side chain to optimize inhibitory activity.[8]

2. Synthesis of Phenylimidazole-Based TDO Inhibitors

Phenylimidazole scaffolds have also been explored for TDO inhibition. The synthesis generally involves the construction of the imidazole ring followed by functionalization.[8]

-

Step 1: Imidazole Ring Formation. A common method is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an amine).

-

Step 2: N-Arylation. The imidazole nitrogen can be arylated using a suitable aryl halide under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).

-

Step 3: Functional Group Interconversion. Further modifications to the phenyl ring or the imidazole scaffold can be performed to explore structure-activity relationships.[8]

3. Synthesis of Dual IDO1/TDO Inhibitors with a 5,6-dihydroimidazothiazole Core

A solid-phase synthesis approach has been developed for this class of dual inhibitors.[9]

-